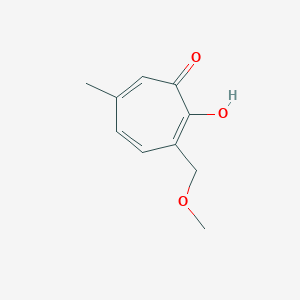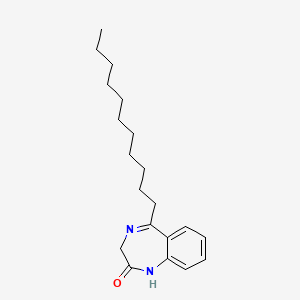
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. This compound features a benzodiazepine core structure with an undecyl side chain, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an undecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazepine core or the undecyl side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzodiazepine ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzodiazepine derivatives.
科学的研究の応用
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, such as anxiolytic, anticonvulsant, and sedative effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Midazolam: Another benzodiazepine used for its sedative and anesthetic effects.
Alprazolam: Commonly used for its anxiolytic and antidepressant properties.
Uniqueness
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its undecyl side chain, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its solubility, bioavailability, and interaction with biological targets, potentially leading to novel therapeutic applications.
特性
CAS番号 |
917610-52-7 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC名 |
5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18-17-13-11-12-15-19(17)22-20(23)16-21-18/h11-13,15H,2-10,14,16H2,1H3,(H,22,23) |
InChIキー |
MWJGTJIQMGAFJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NCC(=O)NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


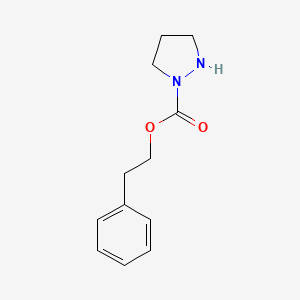
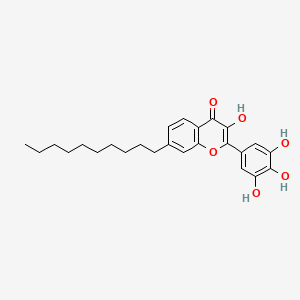
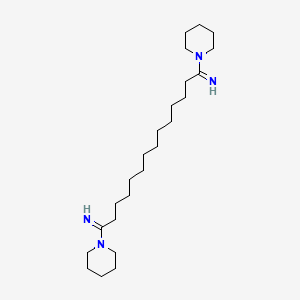
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)

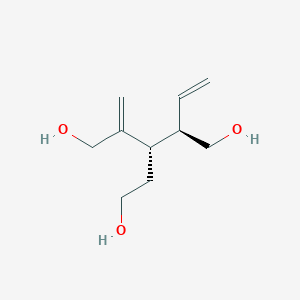

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
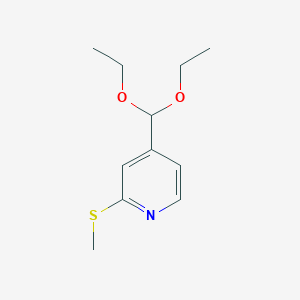
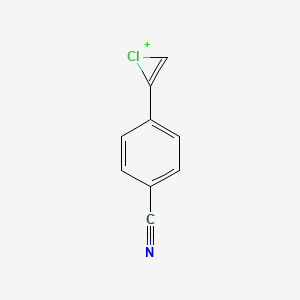
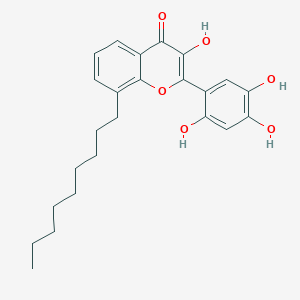
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
